molecular formula C23H23NO3 B082108 Methyl 3-hydroxy-2-(tritylamino)propanoate CAS No. 13515-76-9

Methyl 3-hydroxy-2-(tritylamino)propanoate

Cat. No. B082108
CAS RN: 13515-76-9
M. Wt: 361.4 g/mol
InChI Key: LXAWQKKSNNYYEK-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-(tritylamino)propanoate is a compound that may be involved in various organic synthesis processes and chemical reactions. It is related to the broader class of chemicals that involve functionalized amino and hydroxy groups attached to a propanoate ester. Such compounds are of interest in organic chemistry for their potential roles in synthesis and the development of new materials and pharmaceuticals.

Synthesis Analysis

Synthesis approaches for similar compounds typically involve multi-step chemical reactions starting from basic building blocks. For instance, compounds like 3-(N-Methyl-N-pentylamino)propanoic Acid Hydrochloride are synthesized through reactions involving methylamine, toluene sulfonyl chloride, pentane bromide, and deprotection steps, followed by reaction with methyl acrylate and hydrolysis (Han Jing, 2011).

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed through spectroscopic methods such as MS (Mass Spectrometry) and 1H NMR (Nuclear Magnetic Resonance) (Han Jing, 2011). These techniques provide insights into the molecular geometry, functional groups, and the overall molecular framework.

Chemical Reactions and Properties

Chemical reactions involving methyl 3-hydroxy-2-(tritylamino)propanoate analogs might include nucleophilic addition reactions, esterification, and hydrolysis. For example, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles lead to the formation of various substituted products, showcasing the reactivity of such compounds (V. Sokolov & A. Aksinenko, 2010).

Scientific Research Applications

  • Synthesis of N-hydroxypyrrolidin-2-one Derivatives : Methyl 3-(5-nitro-l,3-dioxane-5-yl)propanoate derivatives were reduced to afford corresponding methyl 3-(5-hydroxylamino-1,3-dioxane-5-yl)propanoates, leading to N-hydroxypyrrolidin-2-one derivatives, which are useful in organic synthesis (Mironiuk-Puchalska, Kołaczkowska, & Sas, 2008).

  • Preparation of 3-(Phenylsulfonimidoyl)propanoate Derivatives : The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives involves the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate, leading to compounds with interesting conformational properties in solution (Tye & Skinner, 2002).

  • Herbicide Dichlofop-methyl : Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl) is a selective herbicide for wild oat control in wheat, inhibiting auxin-stimulated elongation of oat and wheat coleoptile segments and affecting root growth in wild oat (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

  • Synthesis of β-Adrenergic Antagonists : The metabolic aromatic hydroxylation of oxprenolol [1-(isopropylamino)-3-[2'-(allyloxy)phenoxy]-2-propanol] was examined in rats, leading to the formation of hydroxyoxprenolol, an important β-adrenergic antagonist (Nelson & Burke, 1979).

  • Intermediate for Sodium Ibandronate Synthesis : Methylamine was converted to N-methylpentylamine and then reacted with methyl acrylate to give 3-(N-methyl-N-pentylamino) propanoic acid hydrochloride, an intermediate in the synthesis of sodium ibandronate, a medication used to treat osteoporosis (Jing, 2011).

  • Development of Novel Antiandrogens : Synthesis of 3-(substituted thio)-2-hydroxypropionanilides led to the discovery of novel, potent antiandrogens, which are peripherally selective and are being developed for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

  • Nanodrug Design for Cancer Therapy : A novel nanosize drug candidate for cancer therapy was developed using (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate. The compound exhibited cytotoxic effects on cancer cell lines and showed potential as a DNA-targeted anticancer drug (Budama-Kilinc et al., 2020).

  • Electro-optic Acceptor Synthesis : A high-yield synthetic route for α-hydroxy methyl ketones, important precursors to tricyanovinyldihydrofuran type acceptors used in nonlinear optical chromophores, was established. This method allows for the creation of a wide variety of α-hydroxy ketone structures (He, Leslie, & Sinicropi, 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-hydroxy-2-(tritylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAWQKKSNNYYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-2-(tritylamino)propanoate

CAS RN

4465-44-5
Record name NSC129155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

A solution of Et3N (13.4 mL, 96.78 mmol) in CH2Cl2 (40 mL) was added to a solution of L-serine methyl ester hydrochloride (5.0 g, 32.26 mmol) and Ph3CCl (13.5 g, 48.39 mmol) in CH2Cl2 (129 mL) at 0° C. under N2 atmosphere. The reaction was then allowed to warm to room temperature and was stirred overnight. The reaction was quenched with saturated NaHCO3, the aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with brine, dried and concentrated, the residue was purified by silica gel column chromatography which gave the title compound as a colourless solid (11.41 g, 98%).
Name
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
129 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
P Chaudhari - tandf.figshare.com
Method A: methyl 2-amino-3-hydroxypropanoate (2)(1.29 mmol) was suspended in CH2Cl2 (2 mL/mmol) under N2. At RT, TMSCl (4. 51 mmol, 3.5 eq) was added via syringe, and the …
Number of citations: 2 tandf.figshare.com
E Sflakidou, P Dalezis, DT Trafalis, V Sarli - European Journal of Medicinal …, 2023 - Elsevier
Alkylating agents are potent anticancer compounds that exert their anticancer properties through the inhibition of cell replication and transcription leading to cell death. Despite the …
Number of citations: 2 www.sciencedirect.com
AA Bukhari - 2017 - search.proquest.com
Iron plays a fundamental role in the regulation of chemical processes within biological systems and the control of intracellular iron concentration has important consequences in the …
Number of citations: 5 search.proquest.com
AJ Pacuła-Miszewska, A Laskowska, A Kmieciak… - 2021 - academia.edu
A series of new bidentate N, S-ligands—aziridines containing a para-substituted phenyl sulfide group—was synthesized and evaluated in the Pd-catalyzed Tsuji–Trost reaction and …
Number of citations: 0 www.academia.edu
U Larsson, R Carlson - Acta chemica scandinavica, 1994 - actachemscand.org
Methods and results Synthesis of amino acids. The syntheses of the amino acids are summarized in Schemes 1-3. L-Serine methyl ester was converted into the trityl-substituted …
Number of citations: 22 actachemscand.org
O Krenk, J Kratochvíl, M Špulák… - European Journal of …, 2015 - Wiley Online Library
A new synthetic route towards chiral 3,5‐disubstituted pyrrol‐2‐ones by starting from amino acids has been developed. The sequence features the conversion of amino acids into their …
H Liu - 2010 - collectionscanada.gc.ca
Lantibiotics, such as lacticin 3147 Al (16) and A2 (17) are antibacterial peptides that exhibit great promise for application in food preservation, veterinary medicine and human …
Number of citations: 1 www.collectionscanada.gc.ca
AJ Pacuła-Miszewska, A Laskowska, A Kmieciak… - Symmetry, 2021 - mdpi.com
A series of new bidentate N,S-ligands—aziridines containing a para-substituted phenyl sulfide group—was synthesized and evaluated in the Pd-catalyzed Tsuji–Trost reaction and …
Number of citations: 1 www.mdpi.com
CC Chen, SF Wang, YY Su, YA Lin… - Chemistry–An Asian …, 2017 - Wiley Online Library
A copper(I)‐mediated denitrogenative reaction has been successfully developed for the preparation of cyclic tetrapeptides. The key reactive intermediate, ketenimine, triggers …
Number of citations: 12 onlinelibrary.wiley.com
D Trafalis, P Dalezis, E Geromichalou… - Future Medicinal …, 2020 - Future Science
Aim: Steroidal prodrugs of nitrogen mustards such as estramustine and prednimustine have proven effective anticancer agents in clinical use since the 1970s. In this work, we aimed to …
Number of citations: 6 www.future-science.com

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